bismorphine B

Description

Propriétés

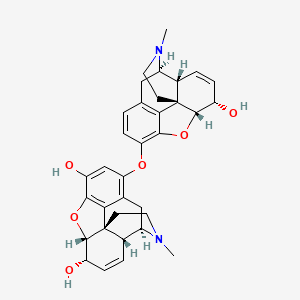

Formule moléculaire |

C34H36N2O6 |

|---|---|

Poids moléculaire |

568.7 g/mol |

Nom IUPAC |

(4R,4aR,7S,7aR,12bS)-11-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

InChI |

InChI=1S/C34H36N2O6/c1-35-11-9-33-18-4-6-22(37)31(33)42-30-25(8-3-16(27(30)33)13-20(18)35)40-26-15-24(39)29-28-17(26)14-21-19-5-7-23(38)32(41-29)34(19,28)10-12-36(21)2/h3-8,15,18-23,31-32,37-39H,9-14H2,1-2H3/t18-,19-,20+,21+,22-,23-,31-,32-,33-,34-/m0/s1 |

Clé InChI |

NPUAGQSOGDMMPN-GVXQIZHASA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C7C[C@@H]8[C@@H]9C=C[C@@H]([C@H]1[C@@]9(C7=C(O1)C(=C6)O)CCN8C)O)O[C@H]3[C@H](C=C4)O |

SMILES canonique |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C7CC8C9C=CC(C1C9(C7=C(O1)C(=C6)O)CCN8C)O)OC3C(C=C4)O |

Synonymes |

bismorphine B |

Origine du produit |

United States |

Applications De Recherche Scientifique

Plant Defense Mechanism

Cross-Linking Properties

Bismorphine B exhibits significant cross-linking capabilities with cell wall polysaccharides, particularly pectins. Research indicates that this compound is more effective than calcium ions in cross-linking these polysaccharides, which enhances the structural integrity of plant cell walls and provides resistance against hydrolysis by enzymes such as pectinase . This property suggests that this compound functions as a defense compound in response to mechanical injury or pathogen attack, effectively reinforcing the plant's physical barriers.

Physiological Response to Wounding

In studies involving Papaver somniferum, it was observed that upon mechanical damage, morphine is rapidly metabolized into this compound. This conversion is part of the plant's defensive response, where bismorphine accumulates in the cell wall to fortify it against external threats . The production of this compound is catalyzed by anionic peroxidase enzymes present in the plant tissues, highlighting its role in the plant's immediate response to stress .

Agricultural Applications

Enhancing Crop Resilience

The application of this compound in agricultural practices could enhance crop resilience against biotic and abiotic stresses. By utilizing this compound or enhancing its production through genetic engineering or biotechnological methods, crops could be made more resistant to diseases and environmental stressors .

Biotechnological Production

Research into the biosynthesis of this compound can lead to innovative biotechnological applications. Understanding the metabolic pathways involved in its production can facilitate the development of transgenic plants that produce higher concentrations of this compound, potentially leading to improved crop varieties with enhanced defensive capabilities.

Case Studies

Q & A

Q. What are the key structural features distinguishing bismorphine B from other dimeric morphine alkaloids?

this compound (C₃₄H₃₈N₂O₆, molecular weight 570.68 Daltons) is characterized by a unique biphenyl ether bond linking two morphine units, differentiating it from bismorphine A and other dimeric alkaloids. Structural elucidation via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is critical for confirming its dimeric configuration .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

While direct synthesis protocols for this compound are not fully established, insights from bismorphine A synthesis (e.g., bromocodeine derivatization and coupling reactions) suggest multi-step strategies involving amine formation, hydrogenation, and ether bond formation. Reaction optimization should focus on solvent systems (e.g., anhydrous tetrahydrofuran), temperature control (0–25°C), and purification via column chromatography .

Q. How can researchers validate the physiological role of this compound in plant defense mechanisms?

In vitro enzymatic assays using pectinase and cell wall polysaccharides (e.g., pectins) can quantify cross-linking efficiency. Comparative studies with bismorphine A and monomeric morphine, coupled with hydrolysis resistance tests, are essential. Plant models like Papaver somniferum should be subjected to wounding stress to monitor this compound accumulation via LC-MS/MS .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in sample purity, assay conditions, or species-specific responses. Researchers should:

Q. What analytical techniques are optimal for characterizing this compound’s interaction with cellular targets?

- Spectroscopic Methods: 2D-NMR (e.g., COSY, NOESY) to map intermolecular interactions.

- Mass Spectrometry Imaging (MSI): Spatial distribution analysis in plant tissues.

- Molecular Dynamics Simulations: Predict binding affinities with pectin polysaccharides. Cross-validate findings with enzymatic digestion assays to confirm functional relevance .

Q. How can researchers reconcile conflicting data on this compound’s stability under varying pH conditions?

- Conduct stability studies using buffered solutions (pH 2–10) at 25°C and 37°C.

- Monitor degradation products via HPLC-UV/HRMS and compare kinetics (e.g., half-life calculations).

- Consider chelation effects with divalent cations (e.g., Ca²⁺), which may stabilize the dimeric structure .

Q. What ethical considerations apply to studies involving this compound in plant or animal models?

- For plant research: Follow institutional biosafety protocols for genetically modified Papaver species.

- For animal studies: Obtain ethics committee approval (e.g., IACUC) if testing bioactivity in mammalian systems.

- Disclose conflicts of interest and adhere to data transparency guidelines (e.g., FAIR principles) .

Methodological and Cross-Disciplinary Questions

Q. What strategies enhance reproducibility in this compound isolation protocols?

- Document solvent-to-biomass ratios (e.g., 10:1 v/w) and extraction times.

- Use reference standards (e.g., commercially available morphine derivatives) for HPLC calibration.

- Publish detailed supplementary materials, including raw spectral data and chromatograms .

Q. How can cross-disciplinary approaches advance understanding of this compound’s ecological roles?

- Integrate plant biochemistry (biosynthetic pathway elucidation) with ecological genomics (gene expression profiling under stress).

- Collaborate with computational chemists to model enzyme-binding dynamics (e.g., pectinase inhibition).

- Leverage metabolomics databases (e.g., MetaCyc) for pathway annotation .

Q. What are unresolved questions in this compound research, and how might they guide future studies?

- Biosynthetic Regulation: Identify transcription factors controlling dimerization in Papaver.

- Biomedical Potential: Screen for opioid receptor binding using radioligand assays, noting potential side effects.

- Agricultural Applications: Engineer this compound-enriched crops for enhanced pathogen resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.